molecular formula C16H15F3N2S B4656092 N-(2-ethylphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea

N-(2-ethylphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea

Cat. No. B4656092
M. Wt: 324.4 g/mol
InChI Key: YEIWJEIJXMANJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea, commonly known as EPTU, is a widely used chemical compound in scientific research. It belongs to the class of thiourea derivatives and has various applications in the field of medicinal chemistry, biochemistry, and pharmacology. EPTU is a white crystalline solid that is insoluble in water but soluble in organic solvents.

Mechanism of Action

The mechanism of action of EPTU is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cell growth and replication. EPTU has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to interfere with the function of tubulin, a protein involved in cell division.
Biochemical and Physiological Effects:
EPTU has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. EPTU has also been shown to inhibit the activity of various kinases, enzymes involved in cell signaling pathways. Additionally, EPTU has been shown to inhibit the activity of various transporters involved in drug resistance in cancer cells.

Advantages and Limitations for Lab Experiments

EPTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high melting point, which makes it easy to handle in the lab. EPTU is also relatively inexpensive compared to other compounds used in scientific research. However, EPTU has some limitations. It is insoluble in water, which limits its use in aqueous solutions. Additionally, EPTU has a low bioavailability, which may limit its use in vivo.

Future Directions

There are several future directions for research on EPTU. One direction is to study its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and toxicity in vivo. Another direction is to study its potential as an antiviral agent against emerging viral infections such as COVID-19. Additionally, further studies are needed to understand the mechanism of action of EPTU and to identify its molecular targets.

Scientific Research Applications

EPTU has various applications in scientific research. It has been studied for its anticancer, antiviral, and antimicrobial properties. EPTU has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. It has also been studied for its antiviral activity against herpes simplex virus and human immunodeficiency virus. EPTU has been shown to inhibit the replication of these viruses by interfering with their DNA synthesis. Additionally, EPTU has been studied for its antimicrobial activity against various bacterial strains.

properties

IUPAC Name

1-(2-ethylphenyl)-3-[4-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2S/c1-2-11-5-3-4-6-14(11)21-15(22)20-13-9-7-12(8-10-13)16(17,18)19/h3-10H,2H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIWJEIJXMANJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethylphenyl)-3-[4-(trifluoromethyl)phenyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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